3-Benzylphthalide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

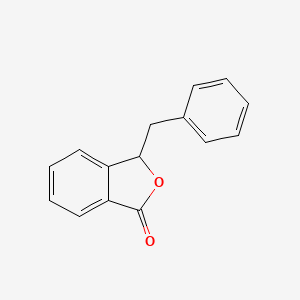

3-Benzylphthalide (IUPAC: (3Z)-3-benzylidenephthalide) is a bicyclic organic compound featuring a phthalide core (1,3-dihydroisobenzofuran-1-one) substituted with a benzylidene group at the C3 position. Its molecular formula is C₁₅H₁₀O₂, with an average molecular mass of 222.243 g/mol and a monoisotopic mass of 222.068080 g/mol . Structurally, it is characterized by a conjugated system between the benzylidene moiety and the phthalide ring, as evidenced by NMR data (e.g., aromatic proton signals at δ 7.1–8.2 ppm and a distinct NH peak at δ 10.67 ppm in derivatives) .

This compound derivatives are found naturally in liverworts (e.g., Marchantia polymorpha) and mosses (e.g., Erythrodontium julaceum), where they exhibit bioactive properties such as α-glucosidase inhibition . Synthetic routes, including TDAE (tetrakis(dimethylamino)ethylene)-mediated one-pot strategies, yield derivatives like 3-(4-nitrobenzyl)phthalide with moderate to high efficiency (up to 71% yield) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylphthalide typically involves the condensation of phthalide with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Another method involves the use of tetrakis(dimethylamino)ethylene (TDAE) strategy, where substituted benzyl chlorides react with methyl 2-formylbenzoate to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Mannich Base Derivative Formation

3-Benzylphthalide undergoes Mannich reactions to generate multifunctional derivatives for Alzheimer’s disease research:

-

Reaction : Condensation with secondary amines and formaldehyde under basic conditions forms Mannich bases (e.g., (Z)-13c) .

-

Conditions : Room temperature, ethanol/water solvent, 12–24 hours.

-

Applications : Derivatives show acetylcholinesterase inhibition (IC50 = 6.16 × 10−4 μM) and antioxidant activity (ORAC = 2.05 Trolox equivalents) .

Notable Derivative :

-

(Z)-13c : Exhibits dual AChE/MAO-B inhibition, anti-amyloid aggregation, and neuroprotective effects .

Benzylic Bromination and Oxidation

The benzylic carbon undergoes selective functionalization:

-

Bromination : N-bromosuccinimide (NBS) or Br2 under radical conditions selectively brominates the benzylic position .

-

Example: this compound → 3-(Bromobenzyl)phthalide.

-

-

Oxidation : KMnO4 oxidizes the benzylic C–H to a ketone, forming 3-benzoylphthalide .

Mechanistic Insight :

AlCl3_33-Catalyzed Transformations

Lewis acid catalysis enables structural diversification:

-

Reaction : AlCl3 promotes the conversion of 3-benzyl-7-methoxyphthalides to 4′-O-methylhydrangenol derivatives .

-

Conditions : Anhydrous DCM, 0°C to reflux, 1–6 hours.

-

Outcome : Efficient synthesis of natural product analogs with yields >60% .

Radical-Mediated Deprotection

Benzyl groups in phthalide derivatives can be removed oxidatively:

-

Reaction : Oxidative debenzylation using phenyl iodonium bis(trifluoroacetate) (PIFA) and nitroxyl radicals cleaves benzylic ethers .

-

Conditions : Ambient temperature, dichloromethane, 1–2 hours.

-

Application : Generates carbonyl compounds or unprotected hydroxyl groups .

Reaction Optimization Insights

Modern techniques enhance reaction efficiency:

Scientific Research Applications

Scientific Research Applications

Multifunctional Agents for Alzheimer's Disease:

3-Benzylidene/benzylphthalide Mannich base derivatives have been identified as potential multifunctional agents for treating Alzheimer's disease . These derivatives have shown promising results in several key areas:

- Enzyme Inhibition: They exhibit excellent inhibition of enzymes such as EeAChE and HuAChE (IC50 = 9.18 × 10-5 and 6.16 × 10-4 μM, respectively) and good MAO-B inhibitory activity (IC50 = 5.88 μM) .

- Antioxidant Activity: These derivatives demonstrate high antioxidant activity, with an ORAC value of 2.05 Trolox equivalents .

- Antiplatelet Aggregation: They possess good antiplatelet aggregation activity .

- Inhibition of Aβ Aggregation: They show moderate self- and Cu2+-induced Aβ 1-42 aggregation inhibitory potency and disaggregation ability on Aβ 1-42 fibrils .

- Biometal Chelation: These compounds can chelate biometals . For example, compound (Z)-5 interacts with Cu2+, Zn2+, Fe2+, and Al3+, with the Cu2+-(Z)-13c complex having a 1:1 stoichiometry .

- BBB Permeability and Neuroprotection: They exhibit appropriate blood-brain barrier (BBB) permeability and provide a significant neuroprotective effect .

- Amelioration of Learning and Memory Impairment: In mice, these compounds have been shown to ameliorate learning and memory impairment induced by scopolamine .

Copper Chelation:

3-Benzylidene/benzylphthalide Mannich bases are promising scaffolds for multi-target copper chelators . These compounds are active as inhibitors of enzymes such as AChE, BuChE, and MAOs . The presence of a double bond at the 3-position enhances these activities .

Synthesis of Nanoparticles:

Polyphenols, which contain phenolic hydroxyl groups, are widely found in natural plants and have shown beneficial effects on human health . Polyphenol-containing nanoparticles, including those incorporating 3-benzylphthalide derivatives, have attracted research attention due to their antioxidation properties, anticancer activity, and universal adherent affinity . These nanoparticles are promising in preparing, stabilizing, and modifying multifunctional nanoassemblies for bioimaging, therapeutic delivery, and other biomedical applications .

Inhibitory Action Against Alzheimer's Disease:

Some Mannich base compounds, including 3-benzylidene derivatives, exhibit strong inhibitory action against Alzheimer's disease .

Data Table: Multifunctional Activities of Compound (Z)-13c

| Activity | Value |

|---|---|

| EeAChE Inhibition (IC50) | 9.18 × 10-5 μM |

| HuAChE Inhibition (IC50) | 6.16 × 10-4 μM |

| MAO-B Inhibitory Activity (IC50) | 5.88 μM |

| Antioxidant Activity (ORAC) | 2.05 Trolox equivalents |

Case Studies and Research Findings

- Compound (Z)-13c: This specific 3-benzylidene/benzylphthalide Mannich base derivative has shown excellent multifunctional bioactivities, making it a promising candidate for further development as a multifunctional drug against AD .

- Metal-Chelating Properties: Studies using UV/Vis spectrometry have demonstrated the metal-chelating property of compound (Z)-5 towards Cu2+, Zn2+, Fe2+, and Al3+ . The Cu2+-(Z)-13c complex has a 1:1 stoichiometry, indicating a specific interaction between the compound and copper ions .

- Neuroprotective Effects: These compounds have shown neuroprotective effects on SH-SY5Y neuroblastoma cells treated with the Aβ peptide, suggesting their potential to protect against Aβ-induced neurotoxicity .

- Structure-Activity Relationship (SAR): Research indicates that the presence of a double bond at the 3-position in 3-benzylidene/benzylphthalide Mannich bases enhances their activity as inhibitors of enzymes AChE, BuChE, and MAOs .

Challenges and Future Directions

While this compound derivatives show great promise, there are challenges that need to be addressed for future research . These include:

- Comprehensive understanding: Further studies are needed to fully elucidate the mechanisms of action and potential toxicity of these compounds .

- Clinical trials: Clinical trials are necessary to confirm their efficacy and safety in treating Alzheimer's disease and other related conditions .

- Sustainable synthesis: Developing sustainable and efficient synthetic approaches, such as using deep eutectic solvents, is crucial for the large-scale production of these compounds .

Mechanism of Action

The mechanism of action of 3-Benzylphthalide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of neurodegenerative diseases, it acts by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby enhancing neurotransmission .

Comparison with Similar Compounds

Comparative Analysis with Related Compounds

Structural Analogues

3-Butylidenephthalide

- Molecular Formula : C₁₂H₁₂O₂

- Key Features : Substituted with a butylidene group instead of benzylidene.

- Physical Properties : Liquid (oil) at room temperature, purity ≥98% .

Marchantin A

- Classification : Bis-bibenzyl.

- Source : Marchantia polymorpha.

- Activity : Exhibits antifungal and cytotoxic properties, contrasting with 3-benzylphthalide’s α-glucosidase inhibition .

Lularin

- Classification : Bibenzyl.

- Structural Distinction : Lacks the phthalide ring but retains aromatic substituents.

- Bioactivity: Limited data, but structurally simpler than this compound .

Functional Comparison: α-Glucosidase Inhibition

This compound derivatives (e.g., compound 6 from Marchantia polymorpha) show IC₅₀ = 10.3 mg/mL in α-glucosidase inhibition assays, outperforming ethyl acetate crude extracts (IC₅₀ = 27.7 mg/mL) . In contrast:

- Marchantin K (bis-bibenzyl): Lower inhibitory activity (IC₅₀ > 50 mg/mL).

- Quercetin (flavonoid): IC₅₀ = 8.9 mg/mL, slightly more potent than this compound .

Table 1: α-Glucosidase Inhibition of Selected Compounds

This compound Derivatives

- TDAE Strategy : Enables one-pot synthesis of nitro-substituted derivatives (e.g., 3a: 71% yield, m.p. 169°C) .

- Cycloaddition Routes : React with hydrazine hydrate to form triazole-linked derivatives (e.g., compound 2 ) .

Marchantin A

- Complexity : Requires multi-step biosynthesis or total synthesis due to its dimeric bibenzyl structure.

Stereochemical Considerations

This compound derivatives often lack resolved absolute configurations, unlike more rigid compounds like diterpenes (e.g., 8 and 9 from Marchantia polymorpha) . This ambiguity limits structure-activity relationship (SAR) studies compared to well-defined analogues like quercetin.

Biological Activity

3-Benzylphthalide, a compound belonging to the phthalide class, has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including the generation of phthalide anions. The synthesis often involves the reaction of substituted phthalides with benzyl halides or other electrophiles. This compound is structurally characterized by a benzyl group attached to the phthalide moiety, which contributes to its biological activity.

Biological Activities

The biological activities of this compound and its derivatives have been extensively studied, revealing a range of pharmacological effects:

- Antioxidant Activity : Several studies have demonstrated that this compound exhibits potent antioxidant properties. For instance, a study reported that derivatives of 3-benzylideneisobenzofuran-1(3H)-ones showed significant antioxidant activity with IC50 values ranging from 6.33 μg/mL to 14.38 μg/mL, indicating their potential as therapeutic agents against oxidative stress-related diseases .

- Antiplatelet Activity : Compounds derived from this compound have been identified as effective antiplatelet agents, outperforming aspirin in some cases. This activity is crucial for preventing thrombotic events and managing cardiovascular diseases .

- Neuroprotective Effects : Recent research has highlighted the neuroprotective properties of this compound derivatives against neurodegenerative diseases such as Alzheimer's. These compounds have shown promise as multifunctional agents that inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's treatment .

- Antidiabetic Properties : Some studies have reported that certain derivatives possess antidiabetic effects by inhibiting α-glucosidase, with an IC50 value of 30.7 μg/mL noted for one derivative .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Antioxidant Mechanism : The antioxidant activity is primarily attributed to the ability of the compound to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress in cells .

- Inhibition of Enzymes : The inhibition of AChE and BuChE by derivatives of this compound is linked to their structural features that allow for effective binding at the active sites of these enzymes .

- Metal Chelation : Some studies suggest that these compounds can chelate metal ions such as Cu²⁺ and Zn²⁺, which may play a role in their neuroprotective effects against metal-induced toxicity in neurodegenerative conditions .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. Q1. What are the established synthetic routes for 3-Benzylphthalide, and how can reaction yields be optimized?

Answer: this compound is synthesized via Friedel-Crafts alkylation or esterification reactions. Key steps include:

- Friedel-Crafts route : Benzylation of phthalic anhydride derivatives using benzyl halides in the presence of Lewis acids (e.g., AlCl₃). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of phthalide precursor to benzylating agent) and temperature (60–80°C) to minimize side products like di-benzylated derivatives .

- Esterification : Reaction of phthalide-carboxylic acid with benzyl alcohol under acidic catalysis (H₂SO₄ or p-TsOH). Yields >85% are achievable with excess benzyl alcohol and reflux conditions (110–120°C, 6–8 hours) .

Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography.

Q. Q2. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

Answer:

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30), flow rate 1.0 mL/min. Retention time typically 8–10 minutes .

- NMR : Confirm structure via ¹H NMR (δ 5.2–5.4 ppm for benzyl protons; δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for lactone carbonyl) .

- Mass Spectrometry : ESI-MS (m/z 225.1 [M+H]⁺) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data on this compound’s cytotoxicity across different cell lines?

Answer: Discrepancies in cytotoxicity (e.g., IC₅₀ ranging from 10 μM to >100 μM) may arise from:

- Cell line variability : Metabolic activity (e.g., CYP450 expression) affects prodrug activation. Use isogenic cell lines to isolate genetic factors .

- Assay conditions : Standardize incubation time (24–48 hours), serum concentration (5–10% FBS), and solvent controls (DMSO ≤0.1%) .

Methodological Tip : Perform comparative studies with positive controls (e.g., doxorubicin) and validate via orthogonal assays (MTT, ATP luminescence) .

Q. Q4. What experimental strategies are effective for studying this compound’s mechanism of action in neurological disorders?

Answer:

- In vitro models : Primary neuron cultures exposed to oxidative stress (H₂O₂ or rotenone). Measure neuroprotection via ROS scavenging (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye) .

- In vivo models : Rodent middle cerebral artery occlusion (MCAO) for stroke studies. Administer this compound (10–20 mg/kg, i.p.) pre- and post-ischemia. Assess infarct volume (TTC staining) and behavioral outcomes (rotarod test) .

Data Interpretation : Correlate pharmacokinetic parameters (plasma half-life, brain permeability) with efficacy using LC-MS/MS .

Q. Q5. How can researchers address challenges in quantifying this compound metabolites in biological matrices?

Answer:

- Sample preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) to isolate metabolites from plasma/urine.

- LC-MS/MS : Employ a gradient elution (0.1% formic acid in water/acetonitrile) and MRM transitions for metabolites (e.g., m/z 225→153 for the parent compound; m/z 241→169 for hydroxylated metabolites) .

Validation : Ensure linearity (1–1000 ng/mL), recovery (>85%), and matrix effect (<15% RSD) per FDA guidelines .

Q. Methodological Guidance for Experimental Design

Table 1. Key Parameters for Assessing this compound Bioactivity

Table 2. Common Contaminants in this compound Synthesis

| Contaminant | Source | Detection Method |

|---|---|---|

| Di-benzylated phthalide | Excess benzylating agent | HPLC (retention time 12–14 min) |

| Phthalic anhydride | Incomplete reaction | ¹H NMR (δ 8.0–8.2 ppm) |

Q. Addressing Data Contradictions

Properties

CAS No. |

7011-98-5 |

|---|---|

Molecular Formula |

C15H12O2 |

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-benzyl-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O2/c16-15-13-9-5-4-8-12(13)14(17-15)10-11-6-2-1-3-7-11/h1-9,14H,10H2 |

InChI Key |

VQXCRJICWWMTJH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.